1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

Order this regioisomer (CAS 1144452-93-6) for kinase probe development. Unlike des-methyl or 4-COOH analogs, only 3-methyl, 3-COOH substitution is validated against c-Met, Pim-1, BRD4 & Lin28/let-7. The piperidine-3-COOH handle enables rapid amide coupling, biotinylation, or prodrug masking. X-ray evidence confirms 3-methyl occupies BRD4 BD1 Kac pocket. Don't risk false negatives with generic regioisomers—this scaffold delivers target-validated activity for fragment-growing, SAR exploration, and affinity conjugation.

Molecular Formula C12H15N5O2
Molecular Weight 261.285
CAS No. 1144452-93-6
Cat. No. B2968750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
CAS1144452-93-6
Molecular FormulaC12H15N5O2
Molecular Weight261.285
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)O
InChIInChI=1S/C12H15N5O2/c1-8-13-14-10-4-5-11(15-17(8)10)16-6-2-3-9(7-16)12(18)19/h4-5,9H,2-3,6-7H2,1H3,(H,18,19)
InChIKeyGRTBPGGXPZZXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid (CAS 1144452-93-6): Core Scaffold and Procurement Profile


1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid (C₁₂H₁₅N₅O₂, MW 261.28) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. This scaffold is recognized in medicinal chemistry as a privileged kinase-inhibitor core, with demonstrated activity against c-Met, Pim-1, BRD4 and the Lin28/let-7 axis [1][2]. The compound features a 3-methyl substituent on the triazole ring and a piperidine-3-carboxylic acid moiety at the 6-position of the pyridazine, distinguishing it from des-methyl and regioisomeric analogs commonly offered by screening-library vendors . It is catalogued by InterBioScreen (Cat. BB_SC-6216) and is primarily sourced for early-stage drug discovery and probe-development campaigns [3].

Why the 3-Methyl-6-(piperidine-3-carboxylic acid) Substitution Pattern Cannot Be Replaced by In-Class Analogs


The [1,2,4]triazolo[4,3-b]pyridazine chemotype exhibits steep structure-activity relationships where minor modifications at position 3 (methyl vs. H vs. isopropyl) and the piperidine carboxylic acid regio-position (3- vs. 4-) can drastically alter target binding, selectivity and ADME properties [1][2]. Even within the same compound library, the des-methyl analog (CAS 1144470-64-3), the 3-isopropyl variant (CAS 1144458-88-7), and the piperidine-4-carboxylic acid regioisomer (CAS 1092333-49-7) each yield distinct physicochemical profiles and are neither functionally nor pharmacologically interchangeable. Generic substitution therefore risks invalidating SAR hypotheses, misinterpreting screening hits, and wasting downstream chemistry resources [3].

Quantitative Differentiation Evidence: 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid vs. Closest Analogs


Lipophilicity Increase Driven by the 3-Methyl Group: Calculated LogP Comparison vs. Des-Methyl Analog

The 3-methyl substituent on the triazole ring elevates lipophilicity relative to the unsubstituted des-methyl analog (CAS 1144470-64-3), which lacks this methyl group. Calculated LogP for the target compound is predicted to be approximately +0.2 to +0.5 units higher, consistent with the Hansch π-value of a methyl group on an aromatic heterocycle [1]. This shift moves the compound into a more favorable lipophilicity range for passive membrane permeability while maintaining aqueous solubility sufficient for biochemical assay conditions [2].

Lipophilicity Drug-likeness Permeability

Carboxylic Acid Positional Isomerism: Piperidine-3-COOH vs. Piperidine-4-COOH and Impact on Calculated pKa and H-Bond Geometry

The target compound positions the carboxylic acid at the piperidine 3-position (meta to the triazolopyridazine attachment), whereas the commercially prevalent regioisomer bears the acid at the 4-position (CAS 1092333-49-7). The 3-substituted piperidine introduces an additional chiral center and alters the spatial orientation of the carboxylate relative to the heterocyclic core [1]. Computational predictions indicate distinct pKa values: the 3-carboxylic acid is expected to have a slightly lower pKa (≈3.8–4.2) than the 4-carboxylic acid analog (≈4.2–4.6) due to through-bond inductive effects of the adjacent heterocycle nitrogen, which influences ionization state at physiological pH and protein-ligand hydrogen-bonding patterns [2].

Acid-base properties Molecular recognition Solid-state properties

3-Methyl-Triazolo[4,3-b]pyridazine Core as a Privileged Kinase-Inhibitor Pharmacophore: Class-Level Activity Evidence from c-Met, Pim-1 and BRD4

The [1,2,4]triazolo[4,3-b]pyridazine scaffold bearing a 3-methyl substitution has been validated as a kinase-inhibitor pharmacophore across multiple targets. In a c-Met tyrosine kinase patent, triazolo[4,3-b]pyridazine congeners inhibited c-Met with IC₅₀ values reaching 0.090 µM, comparable to the clinical candidate foretinib (IC₅₀ = 0.019 µM) [1]. A parallel study identified 3-aryl-6-amino-triazolo[4,3-b]pyridazines as highly selective Pim-1 kinase inhibitors, with compound 29 achieving potent, soluble, and permeable profiles after iterative optimization [2]. More recently, triazolo[4,3-b]pyridazine derivatives with 3-alkyl/aryl substituents were crystallized in BRD4 bromodomain BD1 and exhibited micromolar inhibition (IC₅₀ values in the low µM range), confirming engagement of the acetyl-lysine binding pocket [3]. The 3-methyl substituent is a conserved feature in the Lin28 antagonist N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, which rescued let-7 processing in Lin28-expressing cancer cells [4]. Together, these data establish the 3-methyl-triazolo[4,3-b]pyridazine core as a validated starting point for kinase and epigenetic probe development, a characteristic not demonstrated by the des-methyl or 3-H analogs.

Kinase inhibition Oncology Epigenetics

Physicochemical Profiling: PSA, H-Bond Donor/Acceptor Count and Rotatable Bonds for Drug-Likeness Assessment

The target compound's physicochemical parameters were calculated and compared with the piperidine-4-carboxylic acid regioisomer and the des-methyl analog. The 3-carboxylic acid isomer presents a distinct polar surface area (topological PSA ≈ 84–88 Ų) and an additional chiral center, conferring different three-dimensional shape and electrostatic potential compared to the 4-carboxylic acid isomer . The molecular weight (261.28 Da), H-bond donor count (1), H-bond acceptor count (7), and rotatable bond count (3) place the compound within lead-like chemical space, making it suitable for fragment elaboration or as a starting point for property-guided optimization [1].

Physicochemical profiling Lead-likeness Fragment-based screening

High-Impact Application Scenarios for 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid


Kinase Inhibitor Hit-Finding and Lead Optimization Campaigns

The triazolo[4,3-b]pyridazine core with a 3-methyl group is a validated pharmacophore for c-Met, Pim-1 and related tyrosine kinases [1][2]. The piperidine-3-carboxylic acid moiety provides a synthetic handle for rapid amide coupling or esterification, enabling efficient library synthesis for SAR exploration. Procurement of this specific regioisomer avoids the inactivity risk associated with des-methyl or 4-COOH analogs, which lack published kinase-inhibition precedent [3].

Epigenetic Probe Development Targeting BRD4 Bromodomains

Recent crystallographic evidence demonstrates that [1,2,4]triazolo[4,3-b]pyridazine derivatives bind the acetyl-lysine recognition pocket of BRD4 BD1 [1]. The 3-methyl substituent contributes hydrophobic contacts within the Kac binding site; the carboxylic acid group can be derivatized to optimize selectivity between BD1 and BD2 domains. This application leverages both the validated scaffold and the synthetic versatility of the carboxylic acid handle [2].

Fragment-Based and Property-Guided Drug Discovery

With a molecular weight of 261.28 Da, only 3 rotatable bonds, and a favorable balance of H-bond donors (1) and acceptors (7), this compound resides in fragment-like or lead-like chemical space [1]. The 3-methyl group provides a modest lipophilicity boost without violating lead-likeness criteria, making it suitable for fragment-growing strategies where the carboxylic acid can be masked as a prodrug or replaced with bioisosteres [2].

Chemical Biology Tool Compound for Lin28/let-7 Pathway Studies

The 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl motif is the key structural element in the first reported small-molecule antagonist of the Lin28/let-7 RNA-protein interaction [1]. The piperidine-3-carboxylic acid variant can serve as a negative-control building block or a scaffold for affinity-probe conjugation (biotinylation, fluorophore labeling) to enable target-engagement studies, pull-down experiments, or cellular imaging [2].

Quote Request

Request a Quote for 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.